

Gas chromatography-mass spectrometry (GC-MS) of 4-Dodecanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Dodecanol

Cat. No.: B156585

[Get Quote](#)

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of **4-Dodecanol**

Introduction

4-Dodecanol (CAS: 10203-32-4), a secondary fatty alcohol with the molecular formula C₁₂H₂₆O, is utilized in various industrial and research applications, including as a fragrance ingredient, a chemical intermediate, and in studies of insect pheromones.^{[1][2][3]} Its analysis is crucial for quality control, purity assessment, and identification in complex mixtures. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **4-dodecanol**.^[4] This method offers high resolution and sensitivity, while the mass spectrometer provides structural information, enabling unambiguous identification based on the compound's mass spectrum and fragmentation pattern.^[5] This application note provides a detailed protocol for the analysis of **4-Dodecanol** using GC-MS.

Experimental Protocols

Standard Preparation

A standard solution of **4-Dodecanol** is prepared for direct injection to establish its retention time and mass spectral characteristics.

- Materials:

- **4-Dodecanol** (≥98% purity)
- Hexane (GC grade) or other suitable solvent like Dichloromethane.[6]
- Volumetric flask (e.g., 10 mL)
- Micropipette
- Analytical balance
- GC vial with septum cap
- Procedure:
 - Accurately weigh approximately 10 mg of **4-Dodecanol** standard.
 - Transfer the weighed standard into a 10 mL volumetric flask.
 - Dissolve and dilute to the mark with hexane to achieve a concentration of approximately 1 mg/mL.[6]
 - Mix the solution thoroughly by inversion.
 - Transfer an aliquot of the standard solution into a 2 mL GC vial and seal it.

GC-MS Instrumentation and Method Parameters

The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used. A non-polar capillary column is generally suitable for the analysis of long-chain alcohols.[5][6]

Parameter	Recommended Value
Gas Chromatograph	
Column	DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness ^{[5][6]}
Carrier Gas	Helium, constant flow at 1.0 mL/min ^[7]
Injection Mode	Split (e.g., 50:1 ratio) ^{[5][6]}
Injection Volume	1 µL
Injector Temperature	250 °C ^[7]
Oven Temperature Program	Initial: 50 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Hold at 280 °C for 5 min. ^[7]
Mass Spectrometer	
Ion Source Temperature	230 °C
Interface Temperature	280 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	m/z 35 - 400
Solvent Delay	3 minutes

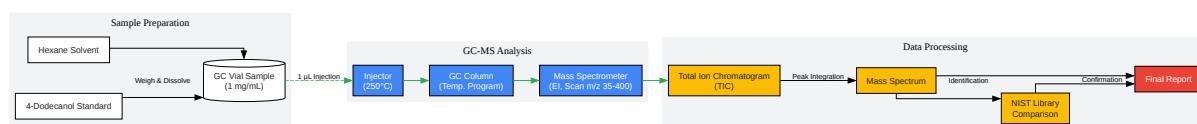
Data Presentation

Chromatographic and Mass Spectrometric Data

The analysis of **4-Dodecanol** under the specified conditions is expected to yield a single chromatographic peak. The identity of the peak is confirmed by its mass spectrum.

Compound	Molecular Weight (g/mol)	Expected Retention Time (min)	Key Mass Fragments (m/z)
4-Dodecanol	186.33 ^{[1][2]}	~ 12-15	43, 57, 73 (base peak), 83, 97

Note: Retention time is an estimate and will vary depending on the specific GC system and conditions.


Interpretation of Mass Spectrum

The mass spectrum of **4-Dodecanol** is characterized by specific fragmentation patterns typical of secondary alcohols.^[8]

- Molecular Ion (M⁺): The molecular ion peak at m/z 186 may be weak or absent.
- Alpha-Cleavage: The most significant fragmentation occurs via alpha-cleavage, which is the breaking of the C-C bond adjacent to the carbon bearing the hydroxyl group.^{[8][9]}
 - Cleavage of the C3-C4 bond results in the loss of a propyl radical, yielding a stable, resonance-stabilized ion at m/z 73, which is often the base peak.
 - Cleavage of the C4-C5 bond results in the loss of an octyl radical, leading to a fragment at m/z 157. A fragment corresponding to the propyl group may be seen at m/z 43.
- Dehydration: A peak corresponding to the loss of a water molecule (M-18) may be observed at m/z 168.^[8]
- Other Fragments: Other smaller fragments at m/z 57, 83, and 97 arise from further fragmentation of the alkyl chain.

Workflow Visualization

The following diagram illustrates the logical workflow for the GC-MS analysis of **4-Dodecanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS analysis of **4-Dodecanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Dodecanol [webbook.nist.gov]
- 2. 4-Dodecanol [webbook.nist.gov]
- 3. Dodecan-4-ol | C12H26O | CID 66291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. purdue.edu [purdue.edu]
- 5. benchchem.com [benchchem.com]
- 6. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 7. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Gas chromatography-mass spectrometry (GC-MS) of 4-Dodecanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b156585#gas-chromatography-mass-spectrometry-gc-ms-of-4-dodecanol\]](https://www.benchchem.com/product/b156585#gas-chromatography-mass-spectrometry-gc-ms-of-4-dodecanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com